Nicardipine pyridine metabolite II, chemically known as methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a major metabolite of the dihydropyridine calcium channel blocker nicardipine. [, , ] It is formed through the oxidation of the dihydropyridine ring in nicardipine. [, ] This metabolite is of interest in scientific research, particularly in the fields of pharmacology, drug metabolism, and analytical chemistry.
Nicardipine pyridine metabolite II is a significant metabolite of the calcium channel blocker nicardipine, primarily used in the treatment of hypertension and angina. This compound is identified by its CAS Number 59875-58-0 and has the molecular formula . It is classified under the category of bioactive compounds, specifically as a pharmacological agent that acts on calcium channels to exert its therapeutic effects .
The synthesis of nicardipine pyridine metabolite II typically occurs through metabolic processes in the liver, where nicardipine undergoes biotransformation. This transformation involves several enzymatic reactions that convert nicardipine into its various metabolites, including the pyridine metabolite II. The primary synthetic route begins with nicardipine, followed by hydroxylation and other modifications that lead to the formation of the pyridine derivative. Specific reaction conditions and catalysts are employed to facilitate these transformations, although detailed technical descriptions are often proprietary or not extensively documented in public literature.
The molecular structure of nicardipine pyridine metabolite II can be represented as follows:
The structure features a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its pharmacological properties. Detailed structural data can be accessed through chemical databases like PubChem, which provides insights into its three-dimensional conformation and bonding characteristics .
Nicardipine pyridine metabolite II is primarily formed through metabolic reactions involving hydroxylation and dealkylation of nicardipine. These reactions are catalyzed by cytochrome P450 enzymes in the liver. The specific pathways include:
These reactions are crucial for the detoxification and elimination of nicardipine from the body, leading to the formation of various metabolites including pyridine metabolite II. Analytical techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry are commonly used to study these reactions and quantify the metabolites in biological samples .
The mechanism of action for nicardipine pyridine metabolite II is closely related to that of its parent compound, nicardipine. As a calcium channel blocker, it inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle cells and cardiac tissue. This inhibition results in:
Data from pharmacological studies indicate that while nicardipine exerts its effects primarily through direct calcium channel blockade, its metabolites may also contribute to these effects, albeit potentially with different potency or selectivity .
The physical and chemical properties of nicardipine pyridine metabolite II include:
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .
Nicardipine pyridine metabolite II has several scientific uses, primarily in pharmacokinetic studies and drug metabolism research. Its applications include:
De novo synthesis of Nicardipine Pyridine Metabolite II (2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-2-(methylbenzylamino)ethyl pyridine-3-carboxylate) employs distinct routes from its dihydropyridine parent compound. A patented approach (CN105061297A) utilizes O-alkylation of a preformed pyridine dicarboxylate core: methyl 2-(N-benzyl-N-methylamino)ethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes regioselective hydrolysis at the C3 position, followed by decarboxylation and re-esterification to yield the target metabolite [8]. This method achieves >98% HPLC purity through crystallization from mixed solvents (methanol/chloroform) [8].
Alternative synthetic pathways leverage oxidative dehydrogenation of Nicardipine itself. Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic systems (Pd/C, O₂) facilitate aromatization of the dihydropyridine ring to the pyridine analogue. This route faces challenges in regioselectivity and requires stringent purification to remove side products [4] [8].
Table 1: Key Parameters in Synthetic Approaches to Pyridine Metabolite II
Synthetic Method | Key Reagent/Condition | Yield (%) | Purity (HPLC, %) | Critical Challenge |
---|---|---|---|---|
De novo synthesis (Alkylation) | Methanol/Chloroform reflux | 65-72 | >98 | Regioselective ester hydrolysis |
Oxidative dehydrogenation (DDQ) | Dichloromethane, 25°C | 45-55 | 90-95 | Byproduct formation (nitro-reduction) |
Catalytic dehydrogenation (Pd/C) | Toluene, 80°C, O₂ atmosphere | 50-60 | 92-94 | Catalyst deactivation |
The hepatic conversion of Nicardipine to Pyridine Metabolite II is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, with CYP3A4 serving as the dominant isoform (>70% contribution) [5] [9]. This catalysis occurs in the endoplasmic reticulum of hepatocytes, requiring NADPH and molecular oxygen. Kinetic studies reveal a low-affinity, high-capacity interaction: Kₘ = 48 ± 7 µM and Vₘₐₓ = 12 ± 2 nmol/min/mg microsomal protein, indicating significant metabolic flux despite moderate substrate binding [5] [6].
CYP2C8 and CYP2D6 contribute secondarily (∼20% combined), evidenced by isoform-selective inhibitor studies:
This biotransformation exhibits nonlinear pharmacokinetics at therapeutic Nicardipine doses (10-40 mg). Saturation of first-pass metabolism occurs due to limited enzymatic capacity, leading to disproportionate increases in Metabolite II plasma concentrations [2] [10]. Physiological factors alter catalysis: hepatic cirrhosis reduces CYP3A4 activity by 40-60%, significantly elevating Metabolite II exposure (AUC increase 1.5-fold in Child-Pugh A) [6] [9].
Table 2: Enzymatic Systems Catalyzing Nicardipine Aromatization
Enzyme | Relative Contribution (%) | Inhibitor Sensitivity | Inducer Sensitivity | Impact of Hepatic Impairment |
---|---|---|---|---|
CYP3A4 | 70-80 | Ketoconazole (IC₅₀ 0.2 µM) | Rifampicin (↑ activity 3x) | ↓ Activity 40-60% (Cirrhosis) |
CYP2C8 | 10-15 | Montelukast (IC₅₀ 0.8 µM) | Rifampicin (↑ activity 2x) | ↓ Activity 20-30% |
CYP2D6 | 5-10 | Quinidine (IC₅₀ 0.5 µM) | Not inducible | Minimal change |
The oxidative dehydrogenation of Nicardipine’s 1,4-dihydropyridine ring to its pyridine analogue proceeds via a three-step mechanism:
Initial Single-Electron Oxidation: CYP450 heme iron (Fe³⁺) abstracts an electron from the dihydropyridine ring nitrogen, generating a radical cation intermediate. This rate-limiting step exhibits an isotope effect (kₕ/k_D = 4.1) when deuterium replaces C4-hydrogen, confirming C-H bond cleavage involvement [1] [5].
Proton-Coupled Electron Transfer: The radical cation undergoes deprotonation at C4 (facilitated by active-site water), forming a neutral radical. A second electron transfer to Fe³⁺ yields a carbocation, with concomitant loss of the C4 proton. Computational models indicate this step’s activation energy (ΔG‡ = 18.7 kcal/mol) is lower than direct hydride transfer [5] [7].
Aromatization: Resonance stabilization delocalizes electrons across the pyridine ring, completing the oxidation. This irreversible step is confirmed by the absence of back-reduction under anaerobic conditions [1] [10].
Stereoelectronic effects govern this transformation. The 3-nitrophenyl group at C4 withdraws electrons, facilitating initial oxidation. Ortho-methyl groups at C2/C6 sterically hinder side reactions, directing exclusive formation of the pyridine isomer. Mass spectrometry studies using ¹⁸O₂ confirm incorporation of atmospheric oxygen into water, not the metabolite, proving dehydrogenation (not hydroxylation/dehydration) [1] [7].
Table 3: Key Reaction Intermediates in Pyridine Metabolite II Formation
Intermediate | Structure Characteristic | Detection Method | Half-life (ms) | Key Stabilizing Factor |
---|---|---|---|---|
Radical cation | Nitrogen-centered radical | Low-temperature EPR spectroscopy | < 1 | H-bonding to CYP450 Thr residue |
Neutral radical (after deprotonation) | C4-radical, planar ring | Transient UV spectroscopy (λₘₐₓ 390 nm) | 10-20 | Conjugation with C3/C5 esters |
Carbocation | C4-positive charge, sp²-hybridized | Trapping by H₂¹⁸O (¹⁸O-incorporation) | < 0.1 | Resonance with pyridine π-system |
The metabolite’s pyridine ring exhibits enhanced polarity (log P = 1.8 vs. Nicardipine’s 3.5) and stability against further CYP450 oxidation, explaining its persistence in plasma. X-ray crystallography confirms planarity and aromatic character (bond length alternation <0.04 Å) [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7